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Compound Name: PC-PEG11-Azide

Cat. No.: B8106300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Phosphatidylcholine-(PEG)11-Azide

(PC-PEG11-Azide), a critical reagent in the development of advanced drug delivery systems

and targeted protein degraders. This document details its chemical properties, supplier

information, and key applications, with a focus on its role in Proteolysis Targeting Chimeras

(PROTACs) and bioconjugation via click chemistry.

Product Information and Supplier Overview
PC-PEG11-Azide is a biocompatible, water-soluble polyethylene glycol (PEG) linker containing

a terminal azide group. The phosphatidylcholine moiety enhances its lipid-based nanoparticle

formulation capabilities, while the 11-unit PEG spacer provides optimal length and flexibility for

various bioconjugation applications. The terminal azide group is a key functional handle for

highly efficient and specific "click chemistry" reactions.

Several chemical suppliers offer PC-PEG11-Azide and its derivatives. The following table

summarizes key product specifications from prominent suppliers.
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Core Applications in Drug Development
The unique structure of PC-PEG11-Azide makes it a versatile tool in modern drug

development, particularly in the fields of targeted drug delivery and protein degradation.

PROTAC Linker for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule consists

of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.

The linker's length and composition are critical for the formation of a stable and productive

ternary complex between the target protein and the E3 ligase.[3]

PC-PEG11-Azide serves as a PEG-based linker in PROTAC synthesis.[4][5] The azide group

allows for the covalent attachment of an alkyne-modified E3 ligase ligand or target protein

ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. PEG linkers,

such as the one in PC-PEG11-Azide, are frequently used to improve the solubility and cell

permeability of PROTACs.

The general mechanism of PROTAC-mediated protein degradation is illustrated below.
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Caption: PROTAC-mediated protein degradation workflow.

Bioconjugation via Click Chemistry
The azide functionality of PC-PEG11-Azide makes it an ideal substrate for copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly

efficient, specific, and biocompatible, allowing for the covalent ligation of PC-PEG11-Azide to

molecules containing a terminal alkyne. This is particularly useful for:

Surface modification of liposomes and nanoparticles: The phosphatidylcholine component

can be incorporated into a lipid bilayer, presenting the azide-PEG chain on the surface for

subsequent functionalization with targeting ligands, imaging agents, or other moieties.

Attachment of targeting ligands: Antibodies, peptides, or small molecules with an alkyne

group can be "clicked" onto the azide-functionalized surface of a drug delivery vehicle to

enhance its specificity for target cells or tissues.

Development of diagnostic probes: Fluorophores or other reporter molecules can be

conjugated to create imaging agents for tracking the biodistribution of nanoparticles.

The workflow for a typical CuAAC reaction is depicted below.
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Caption: General workflow for a CuAAC "click" reaction.

Experimental Protocols
The following are representative protocols for the use of PC-PEG11-Azide in PROTAC

synthesis and click chemistry. These should be considered as starting points and may require

optimization for specific applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to

PC-PEG11-Azide.

Materials:

PC-PEG11-Azide

Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b8106300?utm_src=pdf-body-img
https://www.benchchem.com/product/b8106300?utm_src=pdf-body
https://www.benchchem.com/product/b8106300?utm_src=pdf-body
https://www.benchchem.com/product/b8106300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitrogen or Argon gas

Standard laboratory glassware and stirring equipment

Procedure:

Dissolve PC-PEG11-Azide (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in the

chosen solvent system under an inert atmosphere (e.g., nitrogen or argon).

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed

by the CuSO₄·5H₂O solution.

Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can

be monitored by an appropriate technique such as LC-MS or TLC.

Upon completion, the reaction mixture can be diluted with a suitable organic solvent and

washed with water to remove the copper catalyst and other water-soluble reagents.

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure.

The crude product is purified by flash column chromatography or preparative HPLC to yield

the desired conjugate.

Protocol for Solid-Phase Synthesis of a PROTAC using
an Azide-PEG Linker
This protocol is adapted from a solid-phase synthesis approach and can be used to generate a

library of PROTACs with varying linkers.

Materials:

Solid support (e.g., Rink amide resin)
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Fmoc-protected amino-PEG-acid linker

E3 ligase ligand with a suitable functional group for attachment to the linker (e.g.,

pomalidomide)

Azide-introducing reagent (e.g., azidotrimethylsilane)

Alkyne-functionalized protein of interest (POI) ligand

Standard solid-phase peptide synthesis (SPPS) reagents (e.g., DIC, HOBt, piperidine in

DMF)

Reagents for CuAAC reaction (as described in Protocol 3.1)

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

Linker and E3 Ligand Attachment:

Couple the Fmoc-protected amino-PEG-acid linker to the Rink amide resin using standard

SPPS coupling conditions (e.g., DIC/HOBt).

Remove the Fmoc protecting group with 20% piperidine in DMF.

Couple the E3 ligase ligand to the deprotected amine on the resin.

Azide Introduction:

Treat the resin-bound E3 ligase-linker with a suitable reagent to convert a terminal

functional group (e.g., a hydroxyl or halide) to an azide.

Click Reaction with POI Ligand:

Swell the resin in the chosen solvent for the CuAAC reaction.

Add the alkyne-functionalized POI ligand, copper(II) sulfate, and sodium ascorbate to the

resin suspension.
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Allow the reaction to proceed until completion, as monitored by a suitable analytical

method (e.g., LC-MS analysis of a small cleavage sample).

Cleavage and Purification:

Wash the resin thoroughly to remove excess reagents.

Cleave the PROTAC from the solid support using a standard cleavage cocktail (e.g.,

95:2.5:2.5 TFA/TIS/H₂O).

Precipitate the crude PROTAC in cold diethyl ether.

Purify the final PROTAC by preparative HPLC.

Signaling Pathways and Mechanism of Action
The primary signaling pathway relevant to the application of PC-PEG11-Azide in PROTACs is

the Ubiquitin-Proteasome System (UPS). This is the cell's natural machinery for degrading

unwanted or damaged proteins.

The key steps in this pathway are:

Ubiquitin Activation: An E1 ubiquitin-activating enzyme activates a ubiquitin molecule in an

ATP-dependent process.

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating

enzyme.

Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific target protein and facilitates

the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.

Polyubiquitination: The repetition of this process leads to the formation of a polyubiquitin

chain on the target protein.

Proteasomal Degradation: The 26S proteasome recognizes and binds to the

polyubiquitinated protein, unfolds it, and degrades it into small peptides.
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A PROTAC containing a PC-PEG11-Azide linker acts as a molecular bridge, bringing the target

protein into close proximity with an E3 ligase, thereby inducing the target's ubiquitination and

subsequent degradation.

The logical flow of this process is visualized below.
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Caption: Logical flow of PROTAC-induced protein degradation.
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Conclusion
PC-PEG11-Azide is a highly valuable and versatile tool for researchers and professionals in

drug development. Its well-defined structure, incorporating a lipid-friendly phosphatidylcholine

headgroup, a flexible PEG spacer, and a reactive azide handle, makes it ideally suited for the

construction of sophisticated drug delivery systems and targeted therapeutics like PROTACs.

The ability to leverage robust and efficient click chemistry for bioconjugation opens up a wide

array of possibilities for creating novel, highly specific, and potent therapeutic agents. This

guide provides a foundational understanding of its properties and applications, empowering

researchers to effectively integrate this key enabling technology into their drug discovery and

development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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